Magnesium formate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Chemistry:

Multiresidue Method Development

Magnesium formate dihydrate has been used in studies to develop a multiresidue method for determining pesticides in fruits and vegetables. This method involves extracting the pesticides from the samples using a solution of magnesium formate dihydrate and then analyzing them using chromatography techniques. Source: Journal of Chromatography A, Volume 1216, 2009

Determination of Tropane Alkaloids and Glycoalkaloids

Magnesium formate dihydrate has also been used for the simultaneous determination of tropane alkaloids and glycoalkaloids in grains and seeds. These compounds are found in some plants and can be toxic if consumed in high amounts. The method involves extracting the alkaloids from the samples using a solution of magnesium formate dihydrate and then analyzing them using liquid chromatography-mass spectrometry (LC-MS). Source: Food Chemistry, Volume 111, Issue 1, 2008:

Other Applications:

Magnesium formate dihydrate has also been studied for other potential applications, such as:

Antimicrobial activity

Some studies have investigated the potential of magnesium formate dihydrate to inhibit the growth of bacteria and fungi. However, more research is needed to confirm these findings and determine the mechanisms of action. Source: International Journal of Food Microbiology, Volume 136, Issue 2, 2010

Use in fuel cells

Magnesium formate dihydrate has been explored as a potential fuel source for direct methanol fuel cells. However, further research and development are needed before this application becomes commercially viable. Source: Journal of Power Sources, Volume 160, Issue 1, 2006

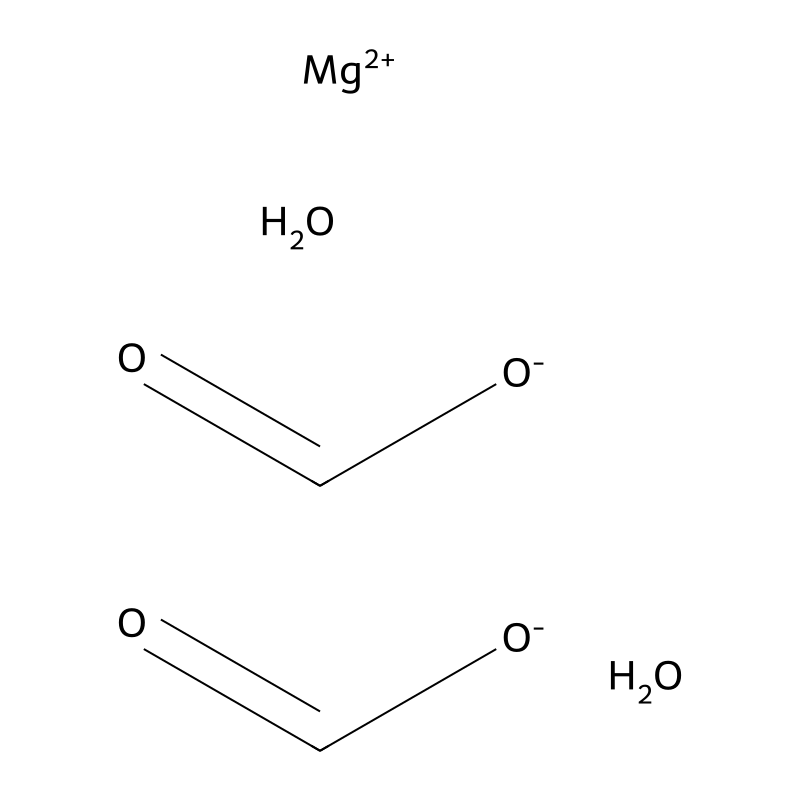

Magnesium formate dihydrate is a chemical compound with the formula and a molecular weight of approximately 150.37 g/mol. It appears as a white powder or granules and is highly soluble in water. This compound is the dihydrate form of magnesium formate, which means it contains two molecules of water for every molecule of magnesium formate. It is synthesized through the reaction of formic acid with anhydrous magnesium oxide, resulting in the formation of magnesium formate dihydrate and the release of carbon dioxide and water .

- Mild irritant: May cause skin or eye irritation upon prolonged contact.

- Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

- Dehydration: Upon heating, magnesium formate dihydrate loses its water molecules at approximately 105 °C, converting to anhydrous magnesium formate .

- Decomposition: Further heating to around 500 °C leads to decomposition, producing magnesium oxide and carbon dioxide .

- Reactivity with Bases: Magnesium formate can react with strong bases to yield magnesium hydroxide and formate ions .

The primary synthesis method for magnesium formate dihydrate involves:

- Reaction with Formic Acid: Anhydrous magnesium oxide is reacted with concentrated formic acid (90% w/w). The reaction is vigorous and produces a turbid mixture that eventually yields magnesium formate dihydrate upon cooling .

Reaction Equation

Magnesium formate dihydrate has various applications:

- Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing various compounds .

- Agriculture: Used as a fertilizer additive due to its magnesium content.

- Pharmaceuticals: Explored for potential use in medicinal formulations due to its magnesium content and biological activity .

Studies on the interactions of magnesium formate dihydrate with other compounds reveal its potential as a catalyst or reactant in various chemical processes. It has been observed that when mixed with other metal formates, such as nickel or cobalt, it can influence their thermal decomposition characteristics . Additionally, investigations into its interaction with biological systems indicate that it may affect metabolic pathways due to the presence of the formate ion.

Magnesium formate dihydrate shares similarities with other metal formates but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Calcium Formate | More stable under heat; used in food preservation. | |

| Barium Formate | Higher solubility; used in various industrial applications. | |

| Sodium Formate | Commonly used in biochemical applications; less toxic than others. |

Uniqueness of Magnesium Formate Dihydrate

Magnesium formate dihydrate is unique due to its specific hydration state and thermal properties, making it particularly useful in organic synthesis and as a nutrient source in agriculture. Its biological activity also sets it apart from other metal formates, which may not exhibit similar neuroactive properties.

Magnesium formate dihydrate is a hydrated magnesium salt of formic acid. Its molecular formula is C₂H₆MgO₆ (molecular weight: 150.37 g/mol), comprising a magnesium ion coordinated by two formate anions and two water molecules. Key properties include:

| Property | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.69 Å, b = 7.18 Å, c = 9.39 Å, β = 97.6° | |

| Solubility | Highly soluble in water | |

| Appearance | White crystalline powder |

The compound’s structure features octahedral Mg²⁺ centers bound to four oxygen atoms from formate ligands and two water molecules. Infrared spectroscopy confirms the presence of symmetric and asymmetric O–C–O stretching modes characteristic of formate anions.

Historical Context and Research Significance

First characterized in the mid-20th century, magnesium formate dihydrate gained attention for its role in crystallography and materials synthesis. Early studies by Osaki et al. (1964) resolved its monoclinic crystal structure using X-ray diffraction. The compound’s stability under dehydration (losing H₂O at 160–220°C) and thermal decomposition to MgO at ~500°C spurred interest in its use as a precursor for magnesium oxide nanomaterials.

In biochemistry, it serves as a precipitant in protein crystallization, while in materials science, it acts as a template for metal-organic frameworks (MOFs) with CO₂ adsorption capabilities. Its low toxicity compared to halide salts makes it environmentally favorable for industrial applications.

Scope of Academic Investigation

Research focuses on three domains:

- Structural Dynamics: Studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal phase transitions during dehydration.

- Synthetic Applications: As a reagent in photoredox carboxylation reactions, enabling hydrocarboxylation of alkenes.

- Environmental Chemistry: Investigations into its role in lignin pyrolysis for bio-oil production.

Magnesium formate dihydrate crystallizes in the monoclinic crystal system with space group P2₁/c [1] [2] [3]. The compound adopts a well-defined crystalline structure characterized by specific lattice parameters that have been consistently reported across multiple crystallographic studies. The unit cell dimensions are a = 8.69 Å, b = 7.18 Å, c = 9.39 Å, with β = 97.6°, while α and γ remain at 90° as characteristic of monoclinic systems [1] [2] [3]. The calculated unit cell volume is 580.735 ų, containing four formula units (Z = 4) per unit cell [3].

The crystal structure exhibits a calculated density of approximately 1.712 g/cm³, consistent with the presence of both the magnesium formate framework and incorporated water molecules [3]. This monoclinic structure is characteristic of the broader family of metal formate dihydrates, which includes compounds such as manganese formate dihydrate, iron formate dihydrate, cobalt formate dihydrate, nickel formate dihydrate, copper formate dihydrate, and zinc formate dihydrate [4] [5]. These compounds are isomorphous, crystallizing in the same space group P2₁/c and exhibiting similar structural motifs [4] [5].

The space group P2₁/c belongs to the monoclinic crystal system and is one of the most common space groups observed in organic and metal-organic compounds [1]. This space group indicates the presence of a 21 screw axis along the b-direction and a c-glide plane, resulting in systematic absences that are characteristic of this particular symmetry. The systematic absences manifest as h0l reflections absent when l is odd, and 0k0 reflections absent when k is odd [1].

Coordination Chemistry: Mg²⁺-Formate Interactions

The coordination environment of magnesium ions in magnesium formate dihydrate is characterized by octahedral geometry, which is the preferred coordination mode for magnesium in most inorganic compounds [6]. Each magnesium center achieves a coordination number of six through interactions with oxygen atoms from formate ligands and water molecules [4] [7].

The structure contains two crystallographically distinct magnesium sites, each exhibiting different coordination environments [4] [2]. The first magnesium site, Mg(1), is coordinated by oxygen atoms from four different formate groups plus two water molecules, creating a distorted octahedral geometry [4]. The second magnesium site, Mg(2), displays coordination by oxygen atoms from two formate groups and four water molecules, also maintaining the octahedral coordination preference characteristic of magnesium [4].

The formate ligands in this structure primarily adopt a monodentate coordination mode when binding to magnesium centers [7] [8]. This monodentate binding occurs through one of the oxygen atoms of the formate carboxylate group, while the other oxygen atom remains non-coordinating and available for hydrogen bonding interactions [7]. The preference for monodentate coordination over bidentate coordination in magnesium formate systems has been demonstrated through computational studies, which show that unidentate carboxylate-magnesium interactions are more than 10 kcal/mol more stable than bidentate orientations for complexes with the same coordination number [8].

The magnesium-oxygen bond distances in the coordination sphere fall within typical ranges for magnesium-oxygen interactions in octahedral environments [7]. These bonds exhibit significant ionic character, consistent with the high charge density of the magnesium(II) ion and its preference for hard Lewis base ligands such as oxygen atoms from carboxylate groups and water molecules [7] [6].

The formate groups serve as bridging ligands between adjacent magnesium centers, creating an extended three-dimensional framework structure [4]. This bridging connectivity through formate ligands is responsible for the stability and rigidity of the crystal structure, while also providing pathways for potential magnetic interactions between metal centers in related compounds [4].

Hydration Dynamics: Water Coordination and Hydrogen Bonding

The hydration structure of magnesium formate dihydrate involves two water molecules per formula unit, which play crucial roles in both the coordination chemistry of magnesium and the overall stability of the crystal structure [9] [10]. These water molecules are directly coordinated to the magnesium centers, completing their octahedral coordination spheres and contributing to the structural integrity of the compound [4] [7].

The coordinated water molecules exhibit typical magnesium-water bond characteristics, consistent with the strong affinity of magnesium ions for water coordination [11] [12]. In aqueous environments, magnesium typically forms a hexaaqua complex [Mg(H₂O)₆]²⁺, but in the solid-state structure of magnesium formate dihydrate, the coordination sphere is partially occupied by formate oxygen atoms [11] [12]. The remaining coordination sites are filled by water molecules, maintaining the preferred octahedral geometry around magnesium [7].

The hydrogen bonding network in magnesium formate dihydrate is extensive and three-dimensional, significantly contributing to the stability of the crystal structure [13]. Water molecules coordinated to magnesium centers participate in hydrogen bonding interactions with non-coordinating oxygen atoms from formate groups [13]. These interactions create a network that links individual magnesium-formate units into a cohesive framework structure.

The water-formate hydrogen bonding interactions occur between the hydrogen atoms of coordinated water molecules and the non-coordinating oxygen atoms of formate ligands [13]. These hydrogen bonds typically exhibit distances and angles characteristic of moderate-strength hydrogen bonding interactions, providing additional stabilization beyond the direct coordination bonds [13].

Intermolecular hydrogen bonding between adjacent water molecules also contributes to the structural stability [13]. These water-water interactions help to organize the hydration network and provide additional pathways for structural connectivity within the crystal lattice [13]. The combination of direct coordination, water-formate hydrogen bonding, and water-water interactions creates a robust three-dimensional network that stabilizes the overall crystal structure.

The dynamics of water molecules in magnesium formate dihydrate are influenced by both the direct coordination to magnesium centers and the extensive hydrogen bonding network [14]. The coordinated water molecules exhibit restricted mobility compared to bulk water, as evidenced by their integration into the crystalline framework [14]. However, the water molecules retain some degree of flexibility, as demonstrated by the compound's ability to undergo thermal dehydration processes at elevated temperatures [15] [16].

Thermal analysis studies have revealed that the dehydration of magnesium formate dihydrate occurs through a controlled process, typically beginning around 70-120°C, where the coordinated water molecules are progressively removed [15] [17] [16]. The temperature at which dehydration occurs reflects the strength of the magnesium-water bonds and the stability of the hydrogen bonding network [16]. The dehydration process follows a phase boundary-controlled mechanism with reaction orders typically around 2/3, indicating that the rate is controlled by chemical processes at the crystal surface [16].